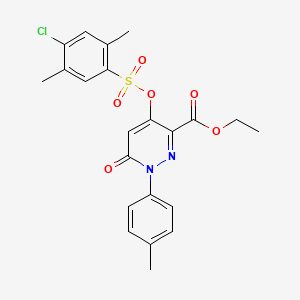![molecular formula C23H33FN4O2S B2488066 N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}propane-1-sulfonamide CAS No. 946288-31-9](/img/structure/B2488066.png)
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides demonstrates the compound's preparation through various chemical processes, highlighting its potential in antiallergy activity research. The compound's synthesis involves the use of microwave-assisted techniques and nucleophilic aromatic substitution reactions to achieve high yield and purity, indicating its complex but efficient manufacturing process (Walsh et al., 1990) (Williams et al., 2010).
Molecular Structure Analysis
The compound's molecular structure has been elucidated using X-ray crystallography, revealing its crystallization in a monoclinic system. The detailed analysis provides insights into its complex molecular architecture, including its polar and hydrophobic regions, which are crucial for its chemical behavior and interactions (Berredjem et al., 2010).
Chemical Reactions and Properties
N-Sulfonylalkylamines, closely related to the compound , engage in reactions with ynamines, leading to the formation of novel S,N-heterocycles. These reactions showcase the compound's versatility in forming diverse chemical structures and its potential applications in creating new materials or drugs (Tornus et al., 1995).
Physical Properties Analysis
The synthesis and characterization of analogs demonstrate the importance of understanding the compound's physical properties, such as solubility, stability, and conductivity. These properties are essential for its application in various fields, including pharmaceuticals and materials science (Kiesewetter & Costa, 1993).
Chemical Properties Analysis
The compound's chemical properties, including its reactivity and interaction with other substances, are critical for its application in drug development and materials engineering. Studies on related sulfonamide derivatives highlight the compound's potential as an antibacterial agent and its role in drug metabolism, underscoring the importance of chemical properties in its application (Abbasi et al., 2020).
Aplicaciones Científicas De Investigación
Antiallergy Activity : A study by Walsh et al. (1990) synthesized a series of compounds related to N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}propane-1-sulfonamide and evaluated them for antiallergy activity. They found that several derivatives exhibited activity in the passive foot anaphylaxis (PFA) assay, which is useful for detecting compounds with antiallergic activity (Walsh et al., 1990).
Synthesis and Therapeutic Potential : Forrat et al. (2007) reported on the first catalytic enantioselective synthesis of a compound structurally similar to N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}propane-1-sulfonamide, which is a promising candidate as a cocaine abuse therapeutic agent (Forrat et al., 2007).
Phosphoinositide-3-kinase Inhibitors : Lanman et al. (2014) explored the replacement of the piperazine sulfonamide portion of the PI3Kα inhibitor AMG 511 with aliphatic alcohols, leading to the identification of a compound with good in vitro efficacy and pharmacokinetic parameters. This demonstrates the potential of modifying the chemical structure for specific therapeutic applications (Lanman et al., 2014).
β3-Adrenoceptor Agonists : Perrone et al. (2009) prepared novel compounds, including some piperazine sulfonamides, which were found to be potent and selective β3-adrenoceptor agonists. This suggests the potential application of such compounds in treating β3-AR-mediated pathological conditions (Perrone et al., 2009).
Synthesis of Fluorescent Molecular Probes : Diwu et al. (1997) synthesized 2,5-Diphenyloxazoles with a structure including elements similar to N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}propane-1-sulfonamide, showcasing their application as new fluorescent solvatochromic dyes for biological events and processes (Diwu et al., 1997).
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33FN4O2S/c1-4-17-31(29,30)25-18-23(19-5-9-21(10-6-19)26(2)3)28-15-13-27(14-16-28)22-11-7-20(24)8-12-22/h5-12,23,25H,4,13-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUWTTGUNQDDDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}propane-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

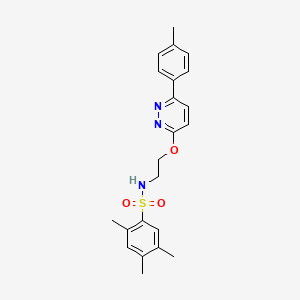
![2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B2487985.png)
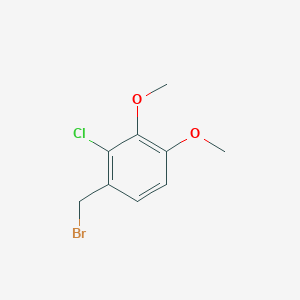
![2-oxo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2H-chromene-3-carboxamide](/img/structure/B2487988.png)
![[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2487989.png)
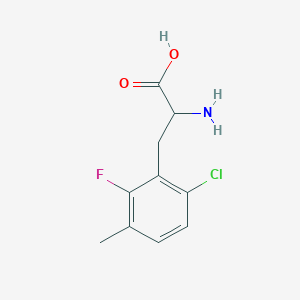
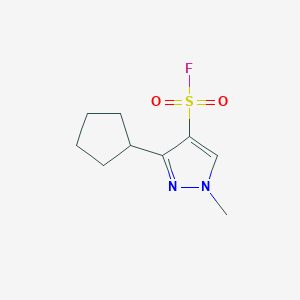
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2487992.png)
![1-(2,3-Dimethylphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2487993.png)
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2487994.png)


![[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B2488001.png)
